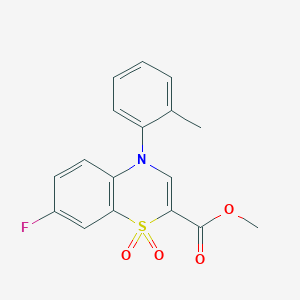

methyl 7-fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Description

Methyl 7-fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a fluorinated benzothiazine derivative characterized by a 1,4-benzothiazine core substituted with a fluorine atom at position 7, a 2-methylphenyl group at position 4, and a methyl ester at position 2. The 1,1-dioxide designation indicates the presence of a sulfone group, which enhances the compound’s stability and electronic properties .

Propriétés

IUPAC Name |

methyl 7-fluoro-4-(2-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO4S/c1-11-5-3-4-6-13(11)19-10-16(17(20)23-2)24(21,22)15-9-12(18)7-8-14(15)19/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCTXOYWOQZSNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiazine Core: The initial step involves the cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative to form the benzothiazine core.

Introduction of the Fluoro Group: The fluoro group is introduced at the 7th position using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Substitution with Methylphenyl Group: The 4th position is substituted with a methylphenyl group through a Friedel-Crafts alkylation reaction using 2-methylbenzene and a Lewis acid catalyst like aluminum chloride (AlCl3).

Esterification: The carboxylate ester is formed by reacting the carboxylic acid group with methanol in the presence of an acid catalyst.

Oxidation to 1,1-Dioxide: The final step involves the oxidation of the sulfur atom to form the 1,1-dioxide using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 7-fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the benzothiazine core.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: N-fluorobenzenesulfonimide (NFSI), aluminum chloride (AlCl3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the aromatic ring.

Applications De Recherche Scientifique

Methyl 7-fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of methyl 7-fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The target compound’s structural analogs differ primarily in substituent groups at positions 4 and 6/7 of the benzothiazine core. Key comparisons include:

*Estimated based on analog data.

- This could influence reactivity in synthetic pathways or binding interactions in biological systems.

- Steric Effects : The ortho-methyl group in the target compound introduces steric hindrance, which may reduce rotational freedom compared to para-substituted analogs (e.g., 4-methoxyphenyl in ).

Chromatographic and Stability Data

While direct chromatographic data for the target compound are absent, provides retention and response factors for related benzothiazines:

| Compound (Meloxicam Analogs) | Relative Retention Time (nm) | Relative Response Factor (F) | Limit (w/w, %) |

|---|---|---|---|

| 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide | 350 | 0.5 | 0.1 |

| 2-Amino-5-methyl-thiazole | 260 | 0.4 | 1.0 |

These data suggest that substituents like hydroxy or amino groups reduce retention times compared to halogenated or alkylated derivatives.

Activité Biologique

Methyl 7-fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic compound belonging to the benzothiazine family, characterized by its unique structure that includes a benzothiazine core and various substituents. This compound has garnered attention due to its diverse biological activities, particularly in pharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Structural Characteristics

The molecular formula of methyl 7-fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is , with a molecular weight of approximately 357.37 g/mol. The presence of a fluorine atom at the 7th position and a methylphenyl group at the 4th position enhances its reactivity and specificity towards biological targets.

Methyl 7-fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide exhibits significant biological activity through interactions with specific enzymes and receptors. Key mechanisms include:

- Enzyme Modulation : The compound can bind to various enzymes, altering their activity and influencing metabolic pathways.

- Receptor Interaction : It may interact with certain receptors involved in inflammatory responses or cancer pathways, leading to potential therapeutic effects.

Anti-inflammatory Properties

Research indicates that this compound has anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Anticancer Potential

Studies have shown that methyl 7-fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can induce apoptosis in cancer cells. Its mechanism may involve the induction of cytochrome P450 enzymes such as CYP1A1, which are crucial for drug metabolism and activation of prodrugs .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although further research is necessary to elucidate the specific mechanisms involved.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of methyl 7-fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide better, it is useful to compare it with other benzothiazine derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 6-fluoro-4-(3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide | Different aryl substituent enhances activity | |

| Methyl 6-fluoro-4-(5-fluoro-2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide | Additional fluorination increases lipophilicity | |

| Methyl 7-chloro-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate | Different halogen substitution affects reactivity |

These comparisons reveal that while many benzothiazines share structural features, the specific arrangement and types of substituents significantly influence their biological activity.

Case Studies and Research Findings

Several studies have highlighted the potential applications of methyl 7-fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide:

- Anticancer Activity : A study demonstrated that this compound effectively inhibited cell proliferation in sensitive cancer cell lines without exhibiting a biphasic dose-response relationship typically seen in other fluorinated benzothiazoles .

- Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers compared to controls.

- Antimicrobial Testing : Preliminary tests indicated that this compound showed inhibitory effects against several pathogenic bacterial strains, suggesting potential for development as an antimicrobial agent .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.